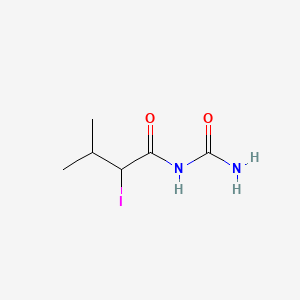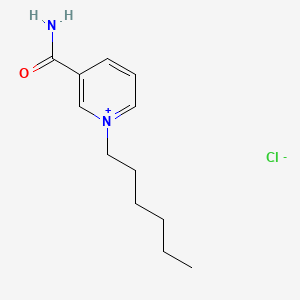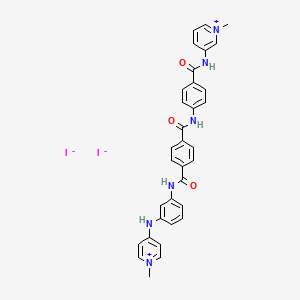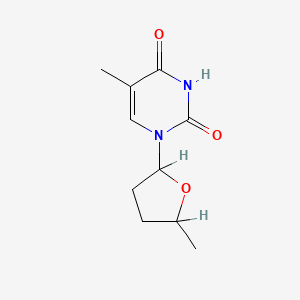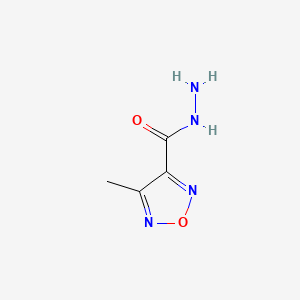
4-Méthyl-1,2,5-oxadiazole-3-carbohydrazide
Vue d'ensemble
Description
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C4H6N4O2. It is known for its unique structure, which includes an oxadiazole ring fused with a carbohydrazide group.
Applications De Recherche Scientifique
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mécanisme D'action
Target of Action
Similar compounds in the 1,3,4-oxadiazole family have been reported to exhibit inhibitory activity against different strains of bacteria and fungi .
Mode of Action
It’s worth noting that some oxadiazole derivatives have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that these compounds can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .
Result of Action
Similar compounds in the 1,3,4-oxadiazole family have been reported to show anti-inflammatory activity against carrageenan-induced rat paw oedema .
Analyse Biochimique
Cellular Effects
The effects of 3-Methyl-4-furazancarbohydrazide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the expression of genes associated with the p53 signaling pathway, thereby affecting cell cycle regulation and apoptosis. Furthermore, 3-Methyl-4-furazancarbohydrazide impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 3-Methyl-4-furazancarbohydrazide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of certain kinases, which are essential for signal transduction pathways. Additionally, 3-Methyl-4-furazancarbohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-furazancarbohydrazide can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature, pH, and exposure to light. Over extended periods, 3-Methyl-4-furazancarbohydrazide may undergo degradation, leading to a reduction in its efficacy. Long-term studies have also indicated that prolonged exposure to 3-Methyl-4-furazancarbohydrazide can result in adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-furazancarbohydrazide in animal models are dose-dependent. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective properties against certain stressors. At higher doses, 3-Methyl-4-furazancarbohydrazide can induce toxicity, manifesting as oxidative stress, inflammation, and tissue damage. Threshold effects have been noted, where a specific dosage range triggers significant physiological changes .
Metabolic Pathways
3-Methyl-4-furazancarbohydrazide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. Additionally, 3-Methyl-4-furazancarbohydrazide can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy production .
Transport and Distribution
Within cells and tissues, 3-Methyl-4-furazancarbohydrazide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 3-Methyl-4-furazancarbohydrazide can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is essential for its biochemical activity, as it allows 3-Methyl-4-furazancarbohydrazide to interact with target biomolecules effectively .
Subcellular Localization
The subcellular localization of 3-Methyl-4-furazancarbohydrazide is crucial for its function. It has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This distribution is influenced by targeting signals and post-translational modifications that direct 3-Methyl-4-furazancarbohydrazide to specific organelles. The localization of 3-Methyl-4-furazancarbohydrazide within these compartments allows it to modulate key cellular processes, such as gene expression, energy production, and protein synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product .
Industrial Production Methods: Industrial production of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry.
1,2,5-Thiadiazole: Contains sulfur instead of oxygen in the ring, leading to different chemical properties.
Uniqueness: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of a carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-3(4(9)6-5)8-10-7-2/h5H2,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRMGGWFFPBODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186257 | |
| Record name | 3-Methylfurazan-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32551-34-1 | |
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32551-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfurazan-4-carboxylic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032551341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-furazancarbohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylfurazan-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7P65BF9KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of 3-methyl-4-furazancarbohydrazide on the central nervous system?
A: Research indicates that 3-methyl-4-furazancarbohydrazide exhibits a depressant effect on the frog spinal reflex. [] This suggests potential interaction with the central nervous system, although further research is necessary to elucidate the specific mechanisms and implications.
Q2: How does the activity of 3-methyl-4-furazancarbohydrazide differ from its furoxan derivatives?
A: While 3-methyl-4-furazancarbohydrazide demonstrates a depressant effect on the frog spinal reflex, its furoxan derivative, 3-methyl-4-furoxancarbohydrazide, shows excitation. Interestingly, another derivative, 4-methyl-3-furoxancarbohydrazide, does not exhibit any direct spinal action. [] This highlights the impact of structural modifications on the pharmacological activity of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



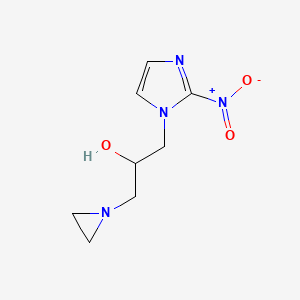



![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)

![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)


